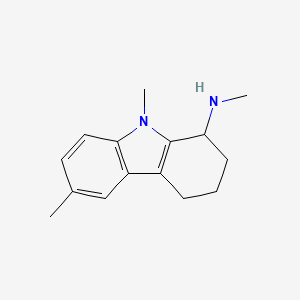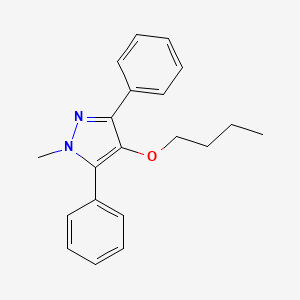methanone CAS No. 60002-14-4](/img/structure/B14613998.png)
[Di(butan-2-yl)amino](phenylmethanesulfonyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(butan-2-yl)aminomethanone: is a chemical compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl functional group attached to a methanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di(butan-2-yl)aminomethanone typically involves the reaction of phenylmethanesulfonyl chloride with di(butan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of Di(butan-2-yl)aminomethanone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Di(butan-2-yl)aminomethanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Various nucleophiles; often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Corresponding alcohols or amines.
Substitution: Varied products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Di(butan-2-yl)aminomethanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Industry: In the industrial sector, Di(butan-2-yl)aminomethanone is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of Di(butan-2-yl)aminomethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Di(butan-2-yl)aminomethanone: Similar structure but with a sulfinyl group instead of a sulfonyl group.
Di(butan-2-yl)aminoethanone: Similar structure but with an ethanone backbone instead of methanone.
Uniqueness: Di(butan-2-yl)aminomethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the di(butan-2-yl)amino group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
60002-14-4 |
|---|---|
Formule moléculaire |
C16H25NO3S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-benzylsulfonyl-N,N-di(butan-2-yl)formamide |
InChI |
InChI=1S/C16H25NO3S/c1-5-13(3)17(14(4)6-2)16(18)21(19,20)12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 |
Clé InChI |
SPXVPZGOOXYDCW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C(C)CC)C(=O)S(=O)(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


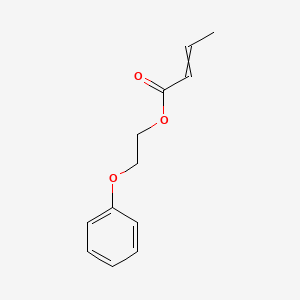
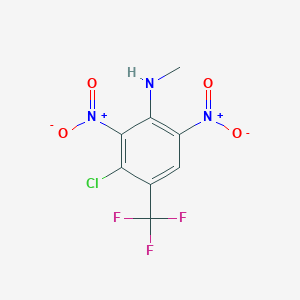
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
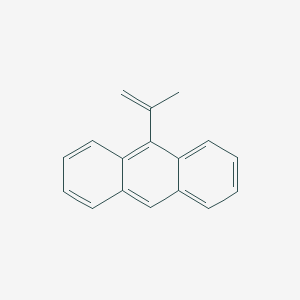
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
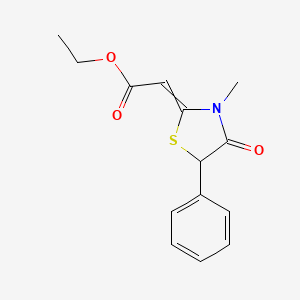
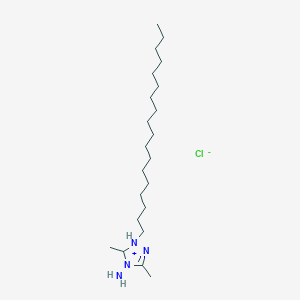
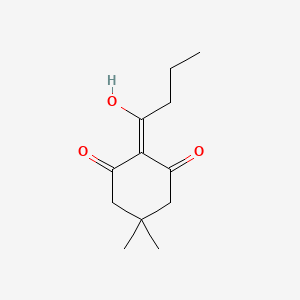
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
